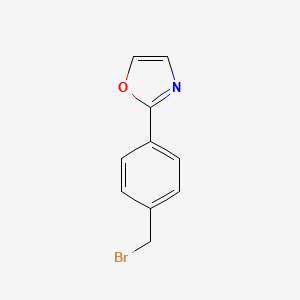
2-(4-(Bromomethyl)phenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Bromomethyl)phenyl)oxazole is an organic compound with the molecular formula C10H8BrNO. It is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is known for its applications in various fields, including medicinal chemistry and material science .
作用機序
Target of Action
Oxazole-based molecules are known to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .
Mode of Action
It is known that oxazole-based molecules interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Oxazole-based molecules are known to show broad biological activities, indicating their involvement in various biochemical pathways .
Result of Action
Oxazole-based molecules are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, and antidiabetic activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Bromomethyl)phenyl)oxazole typically involves the bromination of 4-methylphenyl oxazole. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted oxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution Products: Azido, thiol, or alkoxy-substituted oxazole derivatives.
Oxidation Products: Oxazole derivatives with aldehyde, carboxylic acid, or ketone functional groups.
Reduction Products: Methyl-substituted oxazole derivatives.
科学的研究の応用
2-(4-(Bromomethyl)phenyl)oxazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes
類似化合物との比較
2-(4-Methylphenyl)oxazole: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
2-(4-Chloromethylphenyl)oxazole:
2-(4-(Hydroxymethyl)phenyl)oxazole: Features a hydroxymethyl group, which alters its solubility and reactivity compared to the bromomethyl derivative.
Uniqueness: 2-(4-(Bromomethyl)phenyl)oxazole is unique due to the presence of the bromomethyl group, which provides distinct reactivity patterns and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
特性
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXLMNESIAZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














